molecular formula C26H32N4O3 B11157570 1-butyl-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide

1-butyl-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide

Cat. No.: B11157570
M. Wt: 448.6 g/mol
InChI Key: QJHHWHOIBWWNBD-UHFFFAOYSA-N
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Description

1-butyl-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-butyl-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the piperazine derivative, followed by the introduction of the phenyl group and the pyrrolidine ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as chromatography.

Chemical Reactions Analysis

1-butyl-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, leading to the formation of carboxylic acids and amines.

Scientific Research Applications

1-butyl-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as Alzheimer’s, schizophrenia, and depression.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-butyl-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to physiological effects. The pathways involved may include neurotransmitter regulation, inhibition of enzyme activity, or modulation of signal transduction pathways.

Comparison with Similar Compounds

1-butyl-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide can be compared with other piperazine derivatives, such as:

    1-(4-phenylpiperazin-1-yl)ethanone: This compound has a similar piperazine structure but lacks the pyrrolidine ring.

    1-(4-phenylpiperazin-1-yl)propan-2-one: This compound also has a piperazine structure but with different substituents.

    1-(4-phenylpiperazin-1-yl)butan-2-one: This compound has a longer carbon chain compared to the target compound.

The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications.

Properties

Molecular Formula

C26H32N4O3

Molecular Weight

448.6 g/mol

IUPAC Name

1-butyl-5-oxo-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C26H32N4O3/c1-2-3-13-30-19-20(18-24(30)31)25(32)27-23-12-8-7-11-22(23)26(33)29-16-14-28(15-17-29)21-9-5-4-6-10-21/h4-12,20H,2-3,13-19H2,1H3,(H,27,32)

InChI Key

QJHHWHOIBWWNBD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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